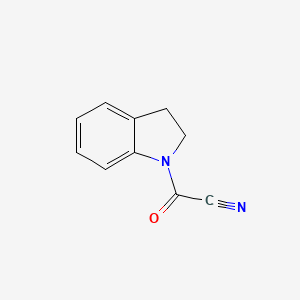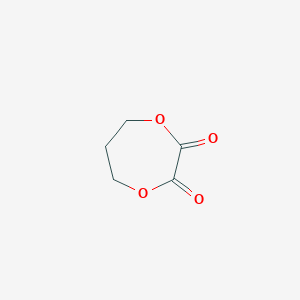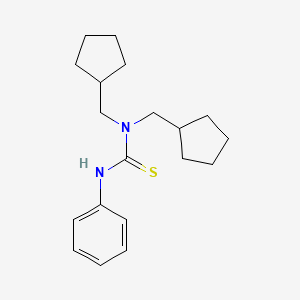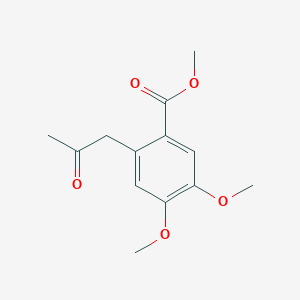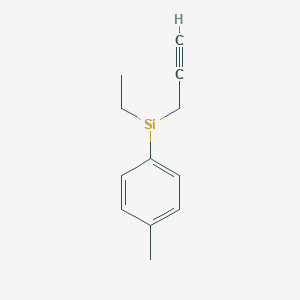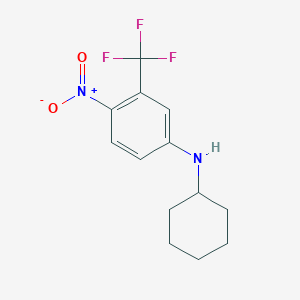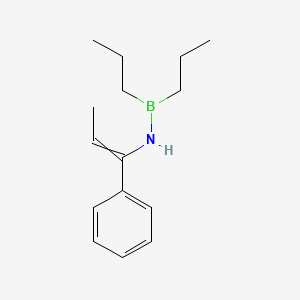
N-(1-Phenylprop-1-en-1-yl)-1,1-dipropylboranamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Phenylprop-1-en-1-yl)-1,1-dipropylboranamine: is an organic compound characterized by the presence of a phenyl group attached to a prop-1-en-1-yl moiety, which is further bonded to a dipropylboranamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Phenylprop-1-en-1-yl)-1,1-dipropylboranamine typically involves the reaction of phenylpropenyl derivatives with dipropylborane. One common method includes the use of an alkylation-rearrangement sequence, where phenylpropenyl compounds undergo alkylation followed by rearrangement to form the desired product . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the transformation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-Phenylprop-1-en-1-yl)-1,1-dipropylboranamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the compound into different borane derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include boronic acids, borates, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: N-(1-Phenylprop-1-en-1-yl)-1,1-dipropylboranamine is used as a building block in organic synthesis, particularly in the formation of complex boron-containing compounds. It is also utilized in the development of new catalysts and ligands for various chemical reactions.
Biology and Medicine: In biological research, this compound can be used to study the interactions of boron-containing molecules with biological systems
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and composites. Its unique properties make it suitable for use in electronic and optical devices .
Mécanisme D'action
The mechanism of action of N-(1-Phenylprop-1-en-1-yl)-1,1-dipropylboranamine involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with various biomolecules, influencing their function and activity. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-4-(1-phenylprop-1-en-1-yl)aniline
- (Z)-N,N-dimethyl-4-(1-phenylprop-1-en-1-yl)aniline
Comparison: Compared to similar compounds, N-(1-Phenylprop-1-en-1-yl)-1,1-dipropylboranamine is unique due to the presence of the dipropylboranamine group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
61231-09-2 |
|---|---|
Formule moléculaire |
C15H24BN |
Poids moléculaire |
229.17 g/mol |
Nom IUPAC |
N-dipropylboranyl-1-phenylprop-1-en-1-amine |
InChI |
InChI=1S/C15H24BN/c1-4-12-16(13-5-2)17-15(6-3)14-10-8-7-9-11-14/h6-11,17H,4-5,12-13H2,1-3H3 |
Clé InChI |
PFMVFMCAHYTTOL-UHFFFAOYSA-N |
SMILES canonique |
B(CCC)(CCC)NC(=CC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



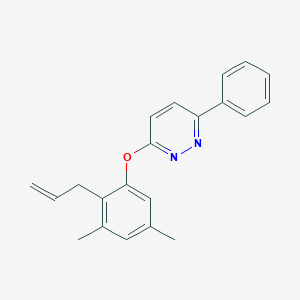
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
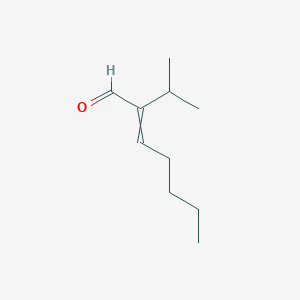
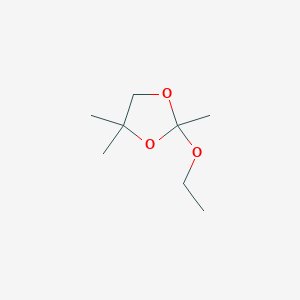
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
